molecular formula C27H30O15 B10825183 Kaempferol-3-glucorhamnoside

Kaempferol-3-glucorhamnoside

Cat. No.: B10825183
M. Wt: 594.5 g/mol
InChI Key: OHOBPOYHROOXEI-OVNVQJKQSA-N
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Description

Kaempferol 3-glucorhamnoside: is a flavonoid glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its significant antioxidant, anti-inflammatory, and antimicrobial properties. It is commonly found in the plant Thesium chinense Turcz and has been studied for its potential therapeutic benefits in various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kaempferol 3-glucorhamnoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. The process involves the use of β-glucosidase and α-L-rhamnosidase enzymes to hydrolyze kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside, respectively . This method is environmentally friendly and yields highly biologically active kaempferol derivatives.

Industrial Production Methods: Industrial production of kaempferol 3-glucorhamnoside typically involves the extraction of kaempferol from plant sources followed by enzymatic conversion to the desired glycoside. The process is optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 3-glucorhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions include various kaempferol derivatives with enhanced biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Kaempferol 3-glucorhamnoside is unique among flavonoid glycosides due to its specific glycosylation pattern, which enhances its biological activity. Similar compounds include:

Each of these compounds shares some biological activities with kaempferol 3-glucorhamnoside but differs in their specific molecular targets and pathways.

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22-,25-,26+,27+/m1/s1

InChI Key

OHOBPOYHROOXEI-OVNVQJKQSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Origin of Product

United States

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